![molecular formula C19H20N2O4S B2957724 N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-92-6](/img/structure/B2957724.png)
N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is likely to be similar to other sulfonamides, which are known to inhibit bacterial para-aminobenzoic acid (PABA) , an essential component for bacterial growth . This compound may also interact with carbonic anhydrase and dihydropteroate synthetase , playing a role in treating a diverse range of disease states .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of PABA in the folic acid metabolism cycle . By inhibiting this cycle, they prevent the multiplication of bacteria. The antibacterial action of sulfonamides is inhibited by pus .
Biochemical Pathways
The affected biochemical pathway is the folic acid metabolism cycle . By inhibiting this cycle, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth . This results in the bacteriostatic effect of sulfonamides.
Pharmacokinetics
High levels are achieved in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. This is achieved by preventing the synthesis of folic acid, which is essential for bacterial multiplication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution.
Biochemical Analysis
Biochemical Properties
In vivo, sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide compound may interact with these enzymes, influencing their activity and thus the biochemical reactions they catalyze.
Cellular Effects
It has been suggested that it may have an impact on cancer cell viability and cell-cycle phase distribution . This compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it may act as a modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . This could involve binding interactions with PKM2, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic compound belonging to the class of pyrroloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is C15H16N2O3S with a molecular weight of approximately 304.36 g/mol. The structural features include a sulfonamide group and a tetrahydropyrrole ring fused to a quinoline system, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Activity
Several studies have reported the anticancer potential of quinoline derivatives. For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In particular, it was found to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.0 |
A549 | 7.5 |
HeLa | 6.0 |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G2/M phase.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
The mechanisms underlying the biological activities of this compound are multifactorial:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Oxidative Stress Induction : It induces oxidative stress in cancer cells leading to apoptosis.
- Interaction with DNA : The compound may intercalate into DNA strands disrupting replication and transcription processes.
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Breast Cancer Cells : A study indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability along with increased levels of pro-apoptotic markers.
- Antimicrobial Efficacy Study : A clinical evaluation showed that this compound could serve as a lead structure for developing new antibiotics against resistant strains.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-25-17-6-4-3-5-16(17)20-26(23,24)15-11-13-7-8-18(22)21-10-9-14(12-15)19(13)21/h3-6,11-12,20H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHNNHQQXRVSHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.